Azoxystrobin-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

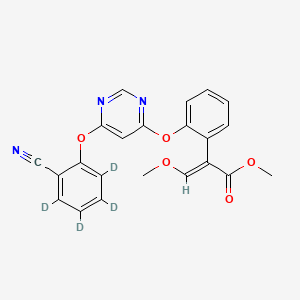

Azoxystrobin-d4 is a deuterated analog of azoxystrobin, a broad-spectrum systemic fungicide widely used in agriculture to protect crops from fungal diseases. This compound is primarily used as an analytical standard in various scientific studies to trace and quantify azoxystrobin residues in environmental and biological samples. The deuterium atoms in this compound replace hydrogen atoms, making it useful in isotope dilution mass spectrometry (IDMS) for accurate quantification.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of azoxystrobin-d4 involves the incorporation of deuterium atoms into the azoxystrobin molecule. One common method is the catalytic hydrogenation of azoxystrobin in the presence of deuterium gas. This process selectively replaces hydrogen atoms with deuterium atoms, resulting in this compound. The reaction conditions typically include a deuterium gas atmosphere, a suitable catalyst such as palladium on carbon, and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to ensure efficient incorporation of deuterium atoms. The reaction is carefully monitored to achieve the desired level of deuteration. The final product is purified using techniques such as chromatography to obtain high-purity this compound suitable for analytical applications.

化学反应分析

Types of Reactions

Azoxystrobin-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can replace functional groups in this compound with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are performed in solvents like ethanol or tetrahydrofuran.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles. The conditions vary depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound oxides, while reduction can produce this compound alcohols or amines.

科学研究应用

Azoxystrobin-d4 is extensively used in scientific research for various applications:

Chemistry: It serves as an analytical standard in chromatography and mass spectrometry to quantify azoxystrobin residues in environmental samples.

Biology: Researchers use this compound to study the metabolism and degradation pathways of azoxystrobin in plants and microorganisms.

Medicine: It is employed in pharmacokinetic studies to trace the distribution and elimination of azoxystrobin in biological systems.

Industry: this compound is used in quality control processes to ensure the accuracy and precision of analytical methods for detecting azoxystrobin residues in agricultural products.

作用机制

Azoxystrobin-d4, like azoxystrobin, exerts its effects by inhibiting mitochondrial respiration in fungi. It specifically targets the cytochrome b-c1 complex in the mitochondrial electron transport chain, blocking electron transfer and disrupting energy production. This inhibition leads to the accumulation of reactive oxygen species, causing oxidative stress and ultimately cell death in fungi.

相似化合物的比较

Similar Compounds

Trifloxystrobin: Another strobilurin fungicide with a similar mode of action.

Pyraclostrobin: A strobilurin fungicide used to control a wide range of fungal diseases.

Fluoxastrobin: A systemic fungicide with broad-spectrum activity against fungal pathogens.

Uniqueness of Azoxystrobin-d4

This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for quantitative analysis. The presence of deuterium atoms allows for precise differentiation between this compound and non-labeled azoxystrobin in mass spectrometry, enhancing the accuracy of analytical measurements.

生物活性

Azoxystrobin-d4 is a deuterium-labeled derivative of azoxystrobin, a broad-spectrum fungicide belonging to the class of β-methoxyacrylate compounds. This compound is primarily used in agricultural settings to control various fungal pathogens. The biological activity of this compound is significant due to its mechanism of action, which involves the inhibition of mitochondrial respiration and the induction of reactive oxygen species (ROS), leading to cell apoptosis.

| Property | Value |

|---|---|

| CAS Number | 1346606-39-0 |

| Molecular Formula | C22H13D4N3O5 |

| Molecular Weight | 407.41 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 581.3 ± 50.0 °C at 760 mmHg |

| Melting Point | 105-107 °C |

| Flash Point | 305.3 ± 30.1 °C |

This compound functions by binding to the Qo site of the cytochrome bc1 complex within the mitochondrial membrane, effectively inhibiting electron transfer during the respiratory chain process. This action disrupts ATP production, leading to increased ROS generation, which can trigger apoptosis in sensitive fungal cells .

Biological Effects

- Fungal Inhibition : this compound exhibits potent antifungal activity against a variety of plant pathogens, including Botrytis cinerea and Phytophthora species. The compound's effectiveness is attributed to its ability to disrupt mitochondrial function, which is critical for fungal survival .

- Induction of Apoptosis : The increase in ROS levels not only affects fungal cells but can also impact plant cells and other organisms exposed to the compound, potentially leading to cell death through apoptosis .

- Toxicological Profile : Studies indicate that this compound has a low acute toxicity profile in mammals, with no significant carcinogenic potential identified in various animal studies . The compound has been shown to be extensively metabolized in rats, primarily through hydrolysis and glucuronide conjugation pathways .

Case Study: Environmental Persistence

Research on the environmental persistence of azoxystrobin indicates that it has a half-life ranging from 28 to 85 days in soil environments, suggesting moderate persistence and potential for groundwater contamination if not managed properly .

Study on Metabolite Detection

A recent study highlighted the co-detection of azoxystrobin and its metabolites in wallboard materials used in homes, indicating potential human exposure pathways through household products . This study emphasizes the importance of understanding both the efficacy and safety profiles of this compound in real-world applications.

Summary of Toxicological Studies

属性

IUPAC Name |

methyl (E)-2-[2-[6-(2-cyano-3,4,5,6-tetradeuteriophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13+/i3D,5D,7D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDXOXNFNRHQEC-IRBJAXQRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C#N)OC2=CC(=NC=N2)OC3=CC=CC=C3/C(=C\OC)/C(=O)OC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。